molecular formula C8H8ClNO B14708537 7-Chloro-3,4-dihydro-1H-2,3-benzoxazine CAS No. 21977-12-8

7-Chloro-3,4-dihydro-1H-2,3-benzoxazine

Cat. No.: B14708537
CAS No.: 21977-12-8
M. Wt: 169.61 g/mol
InChI Key: GQLHUUBKEQARIM-UHFFFAOYSA-N
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Description

7-Chloro-3,4-dihydro-1H-2,3-benzoxazine is a heterocyclic compound that features a benzene ring fused with an oxazine ringThe presence of the chlorine atom at the 7th position enhances its reactivity and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3,4-dihydro-1H-2,3-benzoxazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-chlorobenzophenone with formaldehyde and a secondary amine under acidic conditions . The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3,4-dihydro-1H-2,3-benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Chloro-3,4-dihydro-1H-2,3-benzoxazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-3,4-dihydro-1H-2,3-benzoxazine involves its interaction with various molecular targets. The chlorine atom enhances its ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-3,4-dihydro-1H-2,3-benzoxazine is unique due to its specific substitution pattern and the presence of the chlorine atom, which imparts distinct chemical and biological properties.

Properties

CAS No.

21977-12-8

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

7-chloro-3,4-dihydro-1H-2,3-benzoxazine

InChI

InChI=1S/C8H8ClNO/c9-8-2-1-6-4-10-11-5-7(6)3-8/h1-3,10H,4-5H2

InChI Key

GQLHUUBKEQARIM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CON1)C=C(C=C2)Cl

Origin of Product

United States

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